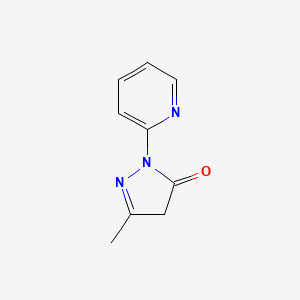

5-méthyl-2-pyridin-2-yl-4H-pyrazol-3-one

Vue d'ensemble

Description

5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

Antileishmanial and Antimalarial Activities: Pyrazole derivatives, including 5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one, have shown potent antileishmanial and antimalarial activities.

Anticancer Properties: Some derivatives exhibit cytotoxic activities against various cancer cell lines, making them potential candidates for anticancer drug development.

Industry:

Agrochemicals: The compound can be used in the development of new agrochemicals for pest control and crop protection.

Mécanisme D'action

The mode of action of these compounds often involves interaction with specific cellular targets, leading to changes in cellular processes and biochemical pathways. The exact targets and pathways affected can vary widely depending on the specific structure and functional groups present in the pyrazole derivative .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability and the extent to which it can reach its targets within the body .

The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted from the body .

Analyse Biochimique

Biochemical Properties

5-Methyl-2-pyridin-2-yl-4H-pyrazol-3-one is known to interact with various enzymes, proteins, and other biomolecules . It plays a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides . It can hydrolyze both cAMP and cGMP, but has a higher affinity for cAMP .

Cellular Effects

The compound has been reported to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models and in stroke patients . It also influences cell function by affecting different cellular components negatively under oxidative stress .

Molecular Mechanism

At the molecular level, 5-Methyl-2-pyridin-2-yl-4H-pyrazol-3-one exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound has an approximately planar conformation with the pyridyl and pyrazole rings inclined by a dihedral angle, allowing the formation of an intramolecular N—H N hydrogen bond .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-Methyl-2-pyridin-2-yl-4H-pyrazol-3-one can change. For instance, it is known to have preventive effects on myocardial injury following ischemia and reperfusion . Once lipid peroxides form, it forms unstable molecules which degrade rapidly forming a secondary product termed malondialdehyde (MDA) .

Dosage Effects in Animal Models

The effects of 5-Methyl-2-pyridin-2-yl-4H-pyrazol-3-one vary with different dosages in animal models. It is known to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models and in stroke patients .

Metabolic Pathways

5-Methyl-2-pyridin-2-yl-4H-pyrazol-3-one is involved in various metabolic pathways. Cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage .

Transport and Distribution

The compound is transported and distributed within cells and tissues. The combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .

Subcellular Localization

A molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase active site showed a selective inhibition potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Cyclization Method: One common method for synthesizing 5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated pyrazoles.

Comparaison Avec Des Composés Similaires

5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: This compound is structurally similar and can undergo similar chemical reactions.

Hydrazine-coupled pyrazoles: These compounds share the pyrazole core and exhibit similar pharmacological properties.

Uniqueness: 5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the pyridine ring enhances its potential as a ligand in coordination chemistry and its pharmacological properties.

Propriétés

IUPAC Name |

5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMYSKQWKJIJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29211-49-2 | |

| Record name | 3-methyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2471640.png)

![2-(4-acetylphenoxy)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2471642.png)

![8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471647.png)

![tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate](/img/structure/B2471651.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2471655.png)

![N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2471656.png)

![4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B2471663.png)